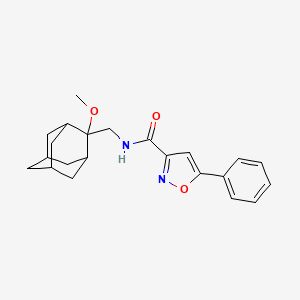

![molecular formula C14H9Cl3O2 B2478366 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde CAS No. 590376-27-5](/img/structure/B2478366.png)

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

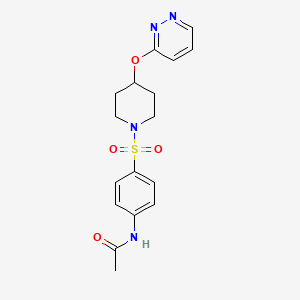

5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a chemical compound with the formula C₁₄H₉Cl₃O₂ . It is used in proteomics research .

Molecular Structure Analysis

The molecular formula of this compound is C₁₄H₉Cl₃O₂ . The molecular weight is 315.58 .Physical And Chemical Properties Analysis

The molecular formula of this compound is C₁₄H₉Cl₃O₂ . The molecular weight is 315.58 .Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation and Synthesis

The preparation, characterization, and application of catalysts for the oxidation of benzyl alcohol to benzaldehyde have been extensively studied. For instance, the utilization of sulfated Ti-SBA-15 catalysts showed a threefold increase in oxidative property after treatment, enhancing benzyl alcohol conversion significantly without affecting benzaldehyde selectivity, which is crucial for applications in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries (Rajesh Sharma, K. Soni, & A. Dalai, 2012).

Environmental Impact Studies

Research into the determination of chlorinated benzaldehydes and acetophenones in pulp bleaching effluents by gas chromatography has led to the identification of chloro derivatives of various compounds in the filtrates from bleaching of kraft pulps. This is significant for understanding and mitigating the environmental impact of pulp and paper industry effluents (T. J. Smith, R. H. Wearne, & A. Wallis, 1993).

Material Science and Engineering

In material science, the synthesis and characterization of materials such as nanoporous gold for eco-friendly selective oxidation of primary alcohols, like benzyl alcohol, to corresponding aldehydes using molecular oxygen as the green oxidant have been explored. Such materials offer solvent-free, continuous systems that provide high-quality benzaldehyde without the need for catalyst separation, which is beneficial for the cosmetics and flavoring industries (Dongqing Han, Tingting Xu, Ji-xin Su, Xiaohong Xu, & Yi Ding, 2010).

Pharmaceutical and Medical Applications

The synthesis and antibacterial activities of certain compounds obtained through the reaction with benzaldehydes have been investigated for their potential in treating bacterial infections. This research contributes to the development of new pharmaceutical compounds with potential antibacterial properties (T. Xin, J. Ding, & X. P. Zhang, 1993).

Eigenschaften

IUPAC Name |

5-chloro-2-[(2,6-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARFMPRSMRRMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{[3-methyl-7-(1-methyl-2-oxopropyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2478283.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2478287.png)

![5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole](/img/structure/B2478290.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-cyclopentylurea](/img/structure/B2478291.png)

![ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478297.png)

![(3,3-Difluorocyclobutyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2478298.png)

![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2478301.png)

![2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2478304.png)

![6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2478305.png)